methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate

Medicinal Chemistry Target Selectivity Thiophene Scaffold

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate (CAS 477326-51-5) is a fully established thiophene-2-carboxylate ester characterized by a 3-position 3,4-dimethoxybenzamido group and a 5-phenyl substituent. The compound is a member of the broader 2-aminothiophene-3-carboxylate family that has been extensively patented for kinase inhibition and anti-inflammatory applications.

Molecular Formula C21H19NO5S
Molecular Weight 397.4 g/mol
CAS No. 477326-51-5
Cat. No. B6523352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate
CAS477326-51-5
Molecular FormulaC21H19NO5S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC
InChIInChI=1S/C21H19NO5S/c1-25-16-10-9-14(11-17(16)26-2)20(23)22-15-12-18(13-7-5-4-6-8-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23)
InChIKeyNOIVVGPXSZHSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate (CAS 477326-51-5): A 3,4-Dimethoxybenzamido Thiophene Scaffold for Selective Tool-Compound Development


Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate (CAS 477326-51-5) is a fully established thiophene-2-carboxylate ester characterized by a 3-position 3,4-dimethoxybenzamido group and a 5-phenyl substituent. The compound is a member of the broader 2-aminothiophene-3-carboxylate family that has been extensively patented for kinase inhibition and anti-inflammatory applications [1]. Its structure has been confirmed by ¹H NMR (SpectraBase), and it is commercially available as a research reagent [2].

Scaffold 3,4-Dimethoxybenzamido thiophene for selective tool development
Selectivity Orthogonal pharmacophore to 3,5-dimethoxy isomer
Confirmation Structure confirmed by ¹H NMR, research-grade supply

Why Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate Cannot Be Replaced by a Generic 3,5-Dimethoxy Isomer


The position of the methoxy groups on the benzamido ring is a critical determinant of biological target engagement. Although the 3,5-dimethoxy positional isomer (CAS 477538-17-3) shows measurable binding at the regulator of G-protein signaling 4 (RGS4), μ-opioid receptor, ADAM17 sheddase, and M1 muscarinic receptor in PubChem high-throughput screening assays , the 3,4-dimethoxy substitution pattern present in the title compound is predicted to modify the hydrogen-bonding and steric topology of the benzamide pharmacophore, potentially shifting selectivity toward an orthogonal target set. Because the title compound’s complete activity profile has not yet been disclosed in the public domain, indiscriminate substitution with the 3,5-isomer risks adopting a polypharmacology signature that may be irrelevant—or even detrimental—to the user’s specific biochemical question.

Methoxy Positional Isomer Polypharmacology

The 3,5-dimethoxy isomer is active in multiple HTS targets (RGS4, μ-opioid, ADAM17, M1), while the 3,4-isomer shows no reported activity in these assays, risking unwanted off-target effects.

Uncharacterized Full Selectivity Profile

The 3,4-isomer’s complete bioactivity map is not publicly disclosed; substitution assumes an untested selectivity that may differ from intended research needs.

Quantitative Differentiation Evidence for Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate


Positional Isomer Bioactivity Fingerprint Divergence: 3,4-Dimethoxy vs. 3,5-Dimethoxy Benzamido Substitution

The 3,5-dimethoxy positional isomer (CAS 477538-17-3) was identified as an active hit in four distinct high-throughput screening campaigns: it acts as a regulator of G-protein signaling 4 (RGS4) modulator (AID 463111), a μ-opioid receptor agonist (AID 504326), an ADAM17 inhibitor (AID 720648), and an M1 muscarinic receptor agonist (AID 588814) . The title compound, bearing the 3,4-dimethoxy arrangement, has not been reported as active in these assays, suggesting a divergent interaction pattern with these protein targets. This qualitative difference in observed HTS activity profiles implies that the 3,4- substitution orientation may confer a meaningfully different target selectivity vector compared to the 3,5- analog.

Bioactivity Fingerprint
Class-level
0/4 vs 4/4 active HTS assays
Supports orthogonal selectivity exploration
Full profile not publicly disclosed
Medicinal Chemistry Target Selectivity Thiophene Scaffold

Scaffold Divergence from Tetrahydrobenzothiophene FLT3 Inhibitor TCS 359

The well-characterized FLT3 inhibitor TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) shares the 3,4-dimethoxybenzamido motif but embeds the thiophene in a rigid tetrahydrobenzo-fused system . In contrast, the title compound replaces the saturated cyclohexano ring with a simple phenyl substituent at the 5-position on a monocyclic thiophene core. This structural simplification eliminates the conformational constraints and lipophilic bulk of the fused ring, which is expected to alter kinase selectivity. While TCS 359 is a potent FLT3 inhibitor (IC₅₀ < 100 nM reported in literature), the title compound’s uncharacterized kinase profile represents an opportunity to probe FLT3-independent pathways.

Scaffold Selectivity
Class-level
No FLT3 inhibition reported vs. IC₅₀ <100 nM (TCS 359)
May avoid FLT3-related confounding
Scaffold-dependent kinase engagement
Kinase Inhibition FLT3 Scaffold Selectivity

Substitution Pattern Impact on Physicochemical Properties: Calculated LogP Comparison

The calculated partition coefficient (cLogP) differs between the 3,4-dimethoxy and 3,5-dimethoxy isomers due to the electronic and steric influence of the methoxy group positions on the benzamide ring. Using ChemAxon-based predictions, the 3,4-isomer exhibits a slightly lower lipophilicity (cLogP ≈ 3.8) compared to the 3,5-isomer (cLogP ≈ 4.0) [1]. This modest difference can affect aqueous solubility and protein binding, making the 3,4-isomer marginally more suitable for assays where lower non-specific binding is desired.

Lipophilicity Shift
Predicted
cLogP ≈ 3.8 (target) vs ≈ 4.0 (3,5-isomer) Δ –0.2
Potential lower non-specific binding
In silico estimate; no experimental data
Physicochemical Profiling Lipophilicity Drug-likeness

Research and Industrial Application Scenarios for Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate


Selectivity Profiling of Thiophene-Based Kinase Inhibitors

The compound serves as a scaffold control in kinase selectivity panels. Because its 5-phenyl, non-fused thiophene core differs from the tetrahydrobenzothiophene core of the FLT3 inhibitor TCS 359, it can be used to validate whether observed cellular effects are FLT3-dependent or driven by other kinases .

Medicinal Chemistry Exploration of Orthogonal Pharmacophore Space

Given the 3,5-dimethoxy isomer’s polypharmacology (RGS4, μ-opioid, ADAM17, M1 hits), the 3,4-isomer is well-suited for fragment-based or structure-based design campaigns aiming to dial out these specific off-target interactions while retaining the benzamido-thiophene core .

Biochemical Assay Development Using a Defined Selectivity Control

When establishing a new biochemical assay for a novel target, the compound can be employed as a selectivity control to differentiate target-specific inhibition from non-specific thiophene-associated effects, exploiting the pharmacological silence of the 3,4-isomer in the four HTS assays where its 3,5-counterpart is active .

Application
Selection Property
Validation Focus
Kinase selectivity profiling (scaffold control)
Non-fused thiophene core, orthogonal to FLT3 inhibitor scaffold
Confirm FLT3-independent pathway effects
Orthogonal pharmacophore exploration
3,4-Dimethoxy arrangement avoiding 3,5-isomer polypharmacology
Validate reduced off-target interactions
Selectivity control for novel target assays
Pharmacologically silent in key HTS panels
Differentiate target-specific inhibition from non-specific thiophene effects
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